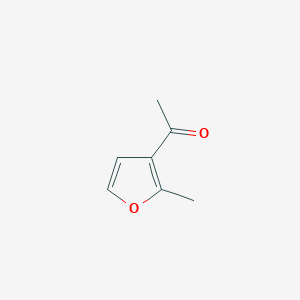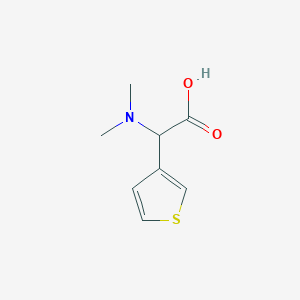
(S)-3,4-Dihydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,4-Dihydroxybutanamide is an organic compound with the molecular formula C4H9NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4-Dihydroxybutanamide can be achieved through several methods. One common approach involves the reduction of 3,4-dihydroxybutanoic acid using a suitable reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds at room temperature and yields the desired amide product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and selectivity. For example, genetically modified strains of bacteria or yeast can be employed to catalyze the conversion of precursor molecules into the target compound through enzymatic pathways. This method is advantageous due to its environmental friendliness and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3,4-Dihydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine at room temperature.
Major Products Formed
Oxidation: Formation of 3,4-dioxobutanamide.
Reduction: Formation of 3,4-dihydroxybutylamine.
Substitution: Formation of 3,4-dichlorobutanamide.
Scientific Research Applications
(S)-3,4-Dihydroxybutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-3,4-Dihydroxybutanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive metabolites. The compound’s hydroxyl and amide groups enable it to participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
3-amino-2-hydroxybutanoic acid: A related compound with similar structural features but different functional groups.
3,4-dihydroxybutanoic acid: The precursor molecule used in the synthesis of (S)-3,4-Dihydroxybutanamide.
3,4-dihydroxybutylamine: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and amide functional groups. This combination of features allows it to participate in a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H9NO3 |
|---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
(3S)-3,4-dihydroxybutanamide |
InChI |
InChI=1S/C4H9NO3/c5-4(8)1-3(7)2-6/h3,6-7H,1-2H2,(H2,5,8)/t3-/m0/s1 |
InChI Key |
WPOHUQOEJUSLGO-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](CO)O)C(=O)N |
Canonical SMILES |
C(C(CO)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine](/img/structure/B8778826.png)






![Tert-butyl 8,9-dihydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine-7(6H)-carboxylate](/img/structure/B8778874.png)
![[1-(Piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B8778882.png)




